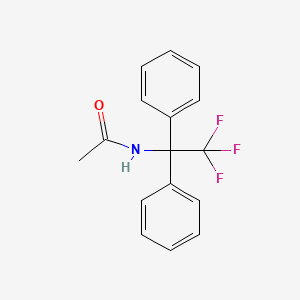

N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide

Beschreibung

The exact mass of the compound N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91574. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-(2,2,2-trifluoro-1,1-diphenylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO/c1-12(21)20-15(16(17,18)19,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTNKSYHPHRYRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90329111 | |

| Record name | Acetamide, N-(2,2,2-trifluoro-1,1-diphenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1995-76-2 | |

| Record name | NSC91574 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2,2,2-trifluoro-1,1-diphenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1,1-DIPHENYL-2,2,2-TRIFLUOROETHYL)-ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and properties of N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide

This guide is structured as a technical monograph designed for drug discovery scientists and organic chemists. It focuses on the structural uniqueness, synthetic challenges, and physicochemical implications of N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide .

Structure-Property Relationships & Synthetic Methodology

Executive Summary

N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide (CAS Registry Number: Not widely listed as commodity; PubChem CID 417450) represents a specialized class of fluorinated amides characterized by extreme steric congestion and significant electronic modulation.

This compound serves as a critical model for understanding gem-diphenyl trifluoroethyl pharmacophores—a structural motif increasingly relevant in medicinal chemistry for enhancing metabolic stability and lipophilicity (LogP). The presence of the trifluoromethyl (

Chemical Architecture & Properties[1][2]

Structural Analysis

The molecule consists of an acetamide group attached to a quaternary carbon. This central carbon is the nexus of significant steric and electronic forces:

-

Steric Bulk: The geminal diphenyl groups impose severe steric crowding. This restricts rotation around the

bond, potentially locking the molecule into a preferred conformation that minimizes A-strain (allylic strain) between the carbonyl oxygen and the phenyl rings. -

The Fluorine Effect: The

group is strongly electron-withdrawing ( -

Metabolic Blockade: The quaternary center prevents

-hydroxylation, a common metabolic pathway for amides and amines mediated by Cytochrome P450 enzymes.

Physicochemical Profile (Predicted)

| Property | Value / Description | Impact on Drug Design |

| Formula | Moderate MW (293.28 g/mol ) fits Lipinski Rules. | |

| LogP (Calc) | ~3.5 - 4.0 | High lipophilicity due to aromatic rings and |

| H-Bond Donors | 1 (Amide NH) | Critical for receptor binding; acidity enhanced by |

| H-Bond Acceptors | 1 (Carbonyl O) | Standard amide interaction. |

| Solubility | Low in water; High in DCM, DMSO | Typical for fluorinated aromatics. |

Visualizing the Electronic Pathway

The following diagram illustrates the inductive effects and steric shielding that define the molecule's reactivity.

Figure 1: Structural logic flow demonstrating how the central quaternary carbon mediates electronic and steric effects.

Synthetic Protocol (SOP)

Objective: Synthesize N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide from 1,1-diphenyl-2,2,2-trifluoroethylamine.

Challenge: The nucleophilicity of the amine is severely compromised by the electron-withdrawing

Reagents & Materials

-

Substrate: 1,1-Diphenyl-2,2,2-trifluoroethylamine (1.0 eq)

-

Acylating Agent: Acetyl Chloride (1.5 eq) OR Acetic Anhydride (2.0 eq)

-

Base: Triethylamine (

, 2.0 eq) or Pyridine (solvent/base) -

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq) — Crucial for hindered amines.

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). Add the amine substrate (e.g., 1.0 mmol) and dissolve in anhydrous DCM (5 mL). -

Base Addition: Add Triethylamine (2.0 mmol) and DMAP (0.1 mmol). Stir at

for 10 minutes. -

Acylation: Dropwise add Acetyl Chloride (1.5 mmol) over 5 minutes. Note: Exothermic reaction.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting amine is less polar than the amide product.

-

Workup:

-

Quench with saturated

solution. -

Extract with DCM (

mL). -

Wash combined organics with 1M HCl (to remove unreacted amine/DMAP), then Brine.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Hexane/Ethanol or purify via Flash Column Chromatography (

, 0-20% EtOAc in Hexane).

Analytical Characterization

To validate the structure, researchers should look for the following diagnostic signals.

Proton NMR ( NMR, 400 MHz, )

- 7.20 – 7.50 ppm (Multiplet, 10H): Aromatic protons from the two phenyl rings.

-

6.20 – 6.50 ppm (Broad Singlet, 1H): Amide

-

2.05 ppm (Singlet, 3H): Acetyl methyl group (

Carbon-13 NMR ( NMR)

-

~169 ppm: Carbonyl carbon (

-

~122 ppm (Quartet,

-

~68 ppm (Quartet,

Fluorine-19 NMR ( NMR)

-

-70 to -75 ppm (Singlet): Characteristic shift for a

Applications in Drug Discovery[4]

Bioisosterism

This scaffold is a robust bioisostere for tertiary butyl or cumyl groups.

-

Advantage: The

group prevents metabolic oxidation of the methyl groups found in tert-butyl systems. -

Binding: The amide moiety can serve as a specific hydrogen bond donor in the binding pocket of enzymes (e.g., proteases or kinases), while the hydrophobic tail anchors the molecule in lipophilic pockets.

Metabolic Stability

The quaternary center is fully substituted, blocking the formation of the carbinolamine intermediate required for N-dealkylation. This makes the N-(1,1-diphenyl-2,2,2-trifluoroethyl) group an excellent "protecting group" for amines in vivo, ensuring the drug remains intact longer.

References

-

PubChem Compound Summary. "N-(1,1-diphenyl-2,2,2-trifluoroethyl)-acetamide." PubChem, National Library of Medicine. Accessed Feb 13, 2026.

-

[Link]

-

- General Synthesis of Amides. "Acylation of Amines using Acid Chlorides and Anhydrides." Vogel's Textbook of Practical Organic Chemistry.

-

Fluorine in Medicinal Chemistry. Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330.

-

[Link]

-

The Thermodynamic Stability of Diphenyl Trifluoroethyl Acetamide Derivatives: A Technical Guide for Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, offering enhanced metabolic stability, modulated physicochemical properties, and improved binding affinities.[1][2][3] Among the various fluorinated moieties, the trifluoroethyl group is of particular interest, especially when incorporated into amide scaffolds such as diphenyl acetamides. This technical guide provides an in-depth exploration of the thermodynamic stability of diphenyl trifluoroethyl acetamide derivatives. We will delve into the key factors governing their stability, outline robust experimental protocols for comprehensive characterization, and discuss the implications for drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the stability profiles of this promising class of compounds.

Introduction: The Significance of Fluorination in Diphenyl Acetamide Scaffolds

The diphenylacetamide core is a privileged structure in medicinal chemistry, found in a variety of therapeutic agents.[4] The introduction of a trifluoroethyl group onto the amide nitrogen can profoundly influence the molecule's properties. The high electronegativity of fluorine atoms alters the electron distribution within the amide bond, potentially impacting its rotational barrier and susceptibility to hydrolysis.[5] Furthermore, the carbon-fluorine bond is the strongest single bond in organic chemistry, which can sterically shield adjacent chemical bonds from enzymatic degradation, thereby enhancing metabolic stability.[6]

The thermodynamic stability of a drug candidate is a critical parameter that influences its shelf-life, formulation, and in vivo performance. Instability can lead to degradation, loss of potency, and the formation of potentially toxic impurities. Therefore, a thorough understanding and rigorous assessment of the thermodynamic stability of diphenyl trifluoroethyl acetamide derivatives are paramount during the drug development process.

Factors Influencing the Thermodynamic Stability

The overall thermodynamic stability of diphenyl trifluoroethyl acetamide derivatives is a multifactorial property governed by both intramolecular and intermolecular forces.

Intramolecular Forces and Conformational Stability

The three-dimensional conformation of a molecule is intrinsically linked to its stability. For diphenyl trifluoroethyl acetamide derivatives, key considerations include:

-

Amide Bond Resonance and Rotational Energy Barrier: The amide bond possesses significant double-bond character due to resonance, which restricts rotation around the C-N bond. The electron-withdrawing nature of the trifluoroethyl group can influence the degree of this resonance, thereby affecting the rotational energy barrier and the relative populations of E and Z conformers.

-

Steric Hindrance: The bulky diphenylmethyl and trifluoroethyl groups can lead to significant steric strain, influencing the preferred torsional angles within the molecule.

-

Intramolecular Hydrogen Bonding: Although the tertiary amide in N-(2,2,2-trifluoroethyl)-2,2-diphenylacetamide lacks a proton on the nitrogen for conventional hydrogen bonding, other intramolecular interactions, such as C-H···O or C-H···F bonds, can contribute to conformational stability.[5]

Diagram: Key Structural Features Influencing Intramolecular Stability

Caption: Intramolecular forces in diphenyl trifluoroethyl acetamide derivatives.

Intermolecular Forces and Solid-State Stability

In the solid state, the arrangement of molecules in a crystal lattice dictates the overall stability. Key intermolecular interactions include:

-

Van der Waals Forces: These are ubiquitous and play a significant role in the packing of bulky aromatic rings.

-

Dipole-Dipole Interactions: The polar amide and trifluoroethyl groups contribute to the overall molecular dipole moment, leading to dipole-dipole interactions that influence crystal packing.

-

Hydrogen Bonding: While the tertiary amide nitrogen cannot act as a hydrogen bond donor, the carbonyl oxygen is a potent acceptor. In the crystal lattice, intermolecular C-H···O hydrogen bonds can form, contributing to the stability of the solid state.[5]

-

π-π Stacking: The phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.

The interplay of these forces can lead to polymorphism , the existence of multiple crystalline forms with different thermodynamic stabilities.[7][8][9] Identifying and characterizing the most stable polymorph is a critical step in drug development to prevent unforeseen phase transitions during storage or processing.[8]

Experimental Assessment of Thermodynamic Stability

A multi-pronged approach employing several analytical techniques is essential for a comprehensive evaluation of the thermodynamic stability of diphenyl trifluoroethyl acetamide derivatives.

Thermal Analysis

Thermal analysis techniques are indispensable for characterizing the solid-state properties of these compounds.[7][10]

3.1.1. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It provides crucial information on:

-

Melting Point (Tm): The temperature at which the crystalline solid transitions to a liquid. A sharp melting peak is indicative of high purity.

-

Enthalpy of Fusion (ΔHf): The energy required to melt the solid. This value is related to the strength of the crystal lattice.

-

Glass Transition Temperature (Tg): For amorphous materials, this is the temperature at which the material transitions from a rigid, glassy state to a more rubbery state.

-

Polymorphism: The presence of multiple melting peaks or other thermal events can indicate the existence of different polymorphic forms.[8]

Table 1: Thermal Properties of a Related Compound: 2,2,2-Trifluoro-N-phenylacetamide

| Property | Value | Reference(s) |

| Melting Point | 86-91 °C | [1][2] |

| Boiling Point | 220-225 °C | [1][2] |

Note: This data is for a structural analog and serves as an estimate. Specific values for diphenyl trifluoroethyl acetamide derivatives must be determined experimentally.

Diagram: Idealized DSC Workflow for Stability Assessment

Caption: A streamlined workflow for DSC analysis.

3.1.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[7] It is used to determine:

-

Decomposition Temperature (Td): The temperature at which the compound begins to degrade.

-

Thermal Stability Range: The temperature range over which the compound is stable and does not lose mass.

-

Residual Mass: The amount of material remaining at the end of the experiment, which can provide insights into the degradation products.

3.1.3. Experimental Protocol: Thermal Analysis

-

Sample Preparation: Accurately weigh 3-5 mg of the diphenyl trifluoroethyl acetamide derivative into an aluminum or hermetically sealed DSC/TGA pan.

-

Instrumentation: Use a calibrated DSC and TGA instrument.

-

DSC Method:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

-

TGA Method:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Record the mass loss as a function of temperature.

-

-

Data Analysis:

-

From the DSC thermogram, determine the onset and peak temperatures of melting. Integrate the melting peak to calculate the enthalpy of fusion.

-

From the TGA thermogram, determine the onset temperature of decomposition (typically defined as the temperature at 5% mass loss).

-

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state.[5][11][12][13] This information is invaluable for:

-

Unambiguous Structural Confirmation: Verifying the chemical connectivity and stereochemistry.

-

Conformational Analysis: Determining the precise bond lengths, bond angles, and torsional angles.

-

Analysis of Intermolecular Interactions: Visualizing and quantifying hydrogen bonds, π-π stacking, and other non-covalent interactions that stabilize the crystal lattice.

-

Polymorph Identification: Different polymorphs will have distinct unit cell parameters and crystal packing arrangements.

While no crystal structure for N-(2,2,2-trifluoroethyl)-2,2-diphenylacetamide is currently available in the public domain, the crystal structure of N,2-diphenylacetamide reveals key intermolecular N-H···O hydrogen bonds that form chains within the crystal lattice.[11] It is plausible that in the trifluoroethylated derivative, similar packing motifs might be observed, with the potential for additional C-H···F interactions.

Hydrolytic Stability

The stability of the amide bond to hydrolysis is a critical parameter, particularly for orally administered drugs that must survive the acidic environment of the stomach. The electron-withdrawing trifluoroethyl group can influence the electrophilicity of the amide carbonyl and thus its susceptibility to nucleophilic attack by water.

Studies on related N-acylated amino acid amides have shown unexpected hydrolytic instability under mildly acidic conditions, such as in the presence of trifluoroacetic acid (TFA).[2][14] Conversely, trifluoroethyl amines are sometimes considered hydrolysis-resistant bioisosteres of amides.[11] The hydrolytic stability of diphenyl trifluoroethyl acetamide derivatives is therefore likely to be highly dependent on the specific molecular context and the pH of the environment.[15]

3.3.1. Experimental Protocol: Hydrolytic Stability Assessment

-

Solution Preparation: Prepare solutions of the test compound at a known concentration (e.g., 1 mg/mL) in a series of buffers with varying pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 37 °C).

-

Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.

-

Analysis: Quench any further reaction (e.g., by neutralization or dilution in a mobile phase) and analyze the samples by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

-

Data Analysis: Quantify the amount of the parent compound remaining at each time point and calculate the degradation rate constant and half-life at each pH.

Computational Modeling of Thermodynamic Stability

In silico methods can provide valuable insights into the thermodynamic stability of molecules and can be used to guide experimental work.[13]

-

Conformational Analysis: Molecular mechanics and quantum mechanics calculations can be used to identify low-energy conformers and to calculate the rotational energy barriers of flexible bonds.

-

Calculation of Thermodynamic Properties: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate thermodynamic properties like the enthalpy of formation and Gibbs free energy. These values can be used to compare the relative stabilities of different isomers or polymorphs.

-

Crystal Structure Prediction: Advanced computational algorithms can be used to predict possible crystal packing arrangements and to rank them based on their calculated lattice energies. This can aid in the identification of potential polymorphs.

Conclusion and Future Perspectives

The thermodynamic stability of diphenyl trifluoroethyl acetamide derivatives is a complex interplay of intramolecular and intermolecular forces. The presence of the trifluoroethyl group is expected to significantly influence the conformational preferences, solid-state packing, and hydrolytic stability of these compounds. A comprehensive assessment of their thermodynamic stability requires a combination of experimental techniques, including DSC, TGA, X-ray crystallography, and solution-state stability studies, complemented by computational modeling.

While this guide provides a robust framework for evaluating the thermodynamic stability of this class of compounds, further research is needed to generate specific experimental data for N-(2,2,2-trifluoroethyl)-2,2-diphenylacetamide and its derivatives. Such data will be invaluable for establishing structure-stability relationships and for guiding the rational design of new therapeutic agents with optimized stability profiles. The methodologies outlined herein provide a clear path forward for researchers and drug development professionals working with this promising chemical scaffold.

References

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- Kumar, P., et al. (2017). Crystal structure analysis of N,2-diphenylacetamide. International Journal of ChemTech Research, 9(4), 301-305.

- Fun, H.-K., et al. (2012). N-(4-Chlorophenyl)-2,2-diphenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2556–o2557.

- Fun, H.-K., et al. (2012). N-(3,4-Difluorophenyl)-2,2-diphenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1349.

- Ritter, T. K., et al. (2013). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 78(15), 7546–7557.

-

PHARMD GURU. THERMAL ANALYSIS. [Link]

- Deutsch, A., et al. (2014). Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers. Organic & Biomolecular Chemistry, 12(8), 1252-1256.

-

Chemical Synthesis Database. 2,2,2-trifluoro-N-phenylacetamide. (2025-05-20). [Link]

- East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. Journal of Physical Organic Chemistry, 31(8), e3829.

-

C-Therm Technologies Ltd. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). (2019-07-22). [Link]

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

-

Pharmaceutical Technology. Advancing Approaches in Detecting Polymorphism. (2007-10-04). [Link]

-

Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. (2019-10-07). [Link]

- Smith, A. M., et al. (2010). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Supercritical Fluids, 51(3), 362-368.

- Bartel, C. J., et al. (2021). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Journal of Materials Chemistry A, 9(43), 24539-24555.

-

Wikipedia. Organofluorine chemistry. [Link]

-

MDPI. Two Crystal Forms of 4′-Methyl-2,4-dinitrodiphenylamine: Polymorphism Governed by Conformational Flexibility of a Supramolecular Synthon. (2023-02-10). [Link]

-

Wikipedia. Carbon–fluorine bond. [Link]

-

Wikipedia. Amide. [Link]

-

Chemistry LibreTexts. 3.4: Physical Properties of Amides. (2020-08-21). [Link]

-

ResearchGate. Conformational Polymorphism in N‐(4′‐methoxyphenyl)‐ 3‐bromothiobenzamide | Request PDF. (2025-08-06). [Link]

-

ResearchGate. Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. (2025-08-06). [Link]

-

ResearchGate. Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β‑Troponylhydrazino Acid. (2020-10-01). [Link]

-

Wikipedia. Organofluorine chemistry. [Link]

Sources

- 1. 2,2,2-TRIFLUORO-N-PHENYLACETAMIDE CAS#: 404-24-0 [m.chemicalbook.com]

- 2. Buy 2,2,2-Trifluoro-N-phenylacetamide | 404-24-0 [smolecule.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. researchgate.net [researchgate.net]

- 5. N-(3,4-Difluorophenyl)-2,2-diphenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The conformational polymorphism and weak interactions in solid state structures of ten new monomeric and dimeric substituted dibenzyldimethylammonium chloridopalladate salts - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. pharmtech.com [pharmtech.com]

- 9. mdpi.com [mdpi.com]

- 10. 404-24-0 CAS MSDS (2,2,2-TRIFLUORO-N-PHENYLACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. sphinxsai.com [sphinxsai.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. uregina.ca [uregina.ca]

The Emerging Potential of N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Candidate Molecule

In the landscape of medicinal chemistry, the strategic combination of specific structural motifs can yield novel molecules with significant therapeutic potential. N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide (PubChem CID: 417450) represents one such molecule, integrating three key pharmacophoric features: an acetamide backbone, a gem-diphenyl group, and a trifluoromethyl moiety.[1] While direct and extensive research on this specific compound is nascent, an analysis of its constituent parts provides a strong rationale for its investigation as a promising scaffold in drug discovery. This guide will deconstruct the molecule to forecast its potential biological activities, propose a synthetic pathway, and outline the experimental protocols necessary to validate its therapeutic promise.

The acetamide group is a common feature in a vast array of pharmaceuticals, contributing to their metabolic stability and ability to form crucial hydrogen bonds with biological targets.[2][3] The gem-diphenyl motif offers a rigid, three-dimensional structure that can facilitate strong hydrophobic interactions within protein binding pockets. Finally, the trifluoromethyl group is a well-established bioisostere for a methyl group, but with profoundly different electronic properties.[4] Its strong electron-withdrawing nature can enhance metabolic stability, increase binding affinity, and improve membrane permeability.[5][6] The convergence of these three motifs in N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide suggests a molecule with the potential for diverse pharmacological activities.

Synthesis and Characterization: A Proposed Pathway

A plausible synthetic route for N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide can be conceptualized through a multi-step process, starting from more readily available precursors. The following proposed synthesis is based on established organic chemistry principles.

Proposed Synthetic Pathway

Caption: Proposed synthesis of N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1,1-Diphenyl-2,2,2-trifluoroethanone

-

To a solution of benzophenone in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst (e.g., aluminum trichloride).

-

Slowly add trifluoroacetic anhydride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction with ice-water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

Step 2: Synthesis of 1,1-Diphenyl-2,2,2-trifluoroethylamine

-

Dissolve 1,1-diphenyl-2,2,2-trifluoroethanone in methanol and add a solution of ammonia.

-

Add sodium cyanoborohydride portion-wise while maintaining the temperature below 25 °C.

-

Stir the reaction mixture at room temperature until the ketone is consumed (monitored by TLC or GC-MS).

-

Acidify the mixture with HCl and then basify with NaOH to precipitate the amine.

-

Extract the product with an organic solvent and dry over anhydrous sodium sulfate.

Step 3: Synthesis of N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide

-

Dissolve 1,1-diphenyl-2,2,2-trifluoroethylamine in an aprotic solvent (e.g., dichloromethane) and add a base (e.g., triethylamine).

-

Cool the mixture to 0 °C and add acetyl chloride dropwise.

-

Stir the reaction at room temperature until completion.

-

Wash the reaction mixture with water and brine, then dry the organic layer.

-

Remove the solvent under reduced pressure and purify the final product by recrystallization or column chromatography.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Postulated Biological Activities and Mechanisms of Action

Based on its structural components, N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide could be hypothesized to exhibit a range of biological activities.

Potential as an Anti-inflammatory Agent

The acetamide moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] For instance, the pyrazole acetamide scaffold is known to be a potent inhibitor of cyclooxygenase-2 (COX-2).[2] The diphenyl groups could potentially mimic the binding of arachidonic acid in the hydrophobic channel of COX enzymes.

Hypothesized COX-2 Inhibition Pathway

Caption: Hypothesized inhibition of the COX-2 pathway.

Potential as an Anticancer Agent

Numerous acetamide derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[7][8] The mechanism of action often involves the induction of apoptosis and cell cycle arrest. The trifluoromethyl group can enhance the potency of anticancer compounds. For example, N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide is a potent inhibitor of FMS-like Tyrosine Kinase 3 (FLT3), a target in acute myeloid leukemia.[9]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with varying concentrations of N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

| Hypothetical Anticancer Activity Data | |

| Cancer Cell Line | Predicted IC₅₀ (µM) |

| HepG2 (Liver) | 5-20 |

| MCF-7 (Breast) | 10-30 |

| A549 (Lung) | 15-40 |

| This table presents hypothetical data for illustrative purposes. |

Structure-Activity Relationship (SAR) Considerations

To optimize the potential therapeutic activity of N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide, systematic structural modifications could be explored.

SAR Exploration Workflow

Caption: A workflow for exploring the structure-activity relationship.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile: A Predictive Analysis

The physicochemical properties of N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide suggest a favorable ADMET profile. The trifluoromethyl group is known to block metabolic oxidation, potentially leading to a longer biological half-life.[6] The diphenyl motif increases lipophilicity, which could enhance membrane permeability and absorption. However, high lipophilicity can also lead to poor aqueous solubility and potential off-target effects. Computational tools and in vitro assays, such as Caco-2 permeability and microsomal stability assays, would be essential to experimentally determine these parameters.

Conclusion and Future Directions

N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide stands as a molecule of significant interest at the confluence of several medicinally important structural motifs. While direct experimental evidence of its biological activity is currently limited, a systematic analysis of its components provides a strong foundation for its investigation as a potential anti-inflammatory or anticancer agent. The proposed synthetic route and experimental protocols outlined in this guide offer a clear path forward for researchers to explore the therapeutic potential of this and structurally related compounds. Future work should focus on the synthesis, in vitro screening, and subsequent lead optimization to fully elucidate the role of this promising scaffold in medicinal chemistry.

References

-

Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances, 12(13), 7997–8010. (2022). Available from: [Link]

-

Atrushi, D. S., et al. An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy International Interdisciplinary Research Journal, 11(5), 22-31. (2023). Available from: [Link]

-

N-(1,1-diphenyl-2,2,2-trifluoroethyl)-acetamide. PubChem. (n.d.). Available from: [Link]

-

Liang, X., et al. Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 62(2), 875–892. (2019). Available from: [Link]

-

Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances, 12(13), 7997–8010. (2022). Available from: [Link]

-

Cazzola, E., et al. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(1), 319. (2022). Available from: [Link]

-

Saturnino, C., et al. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(4), 2615–2627. (2010). Available from: [Link]

-

Hsiao, C.-J., et al. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry, 54, 444–453. (2012). Available from: [Link]

- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. Google Patents. (n.d.).

-

Al-Warhi, T., et al. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(19), 6890. (2023). Available from: [Link]

-

Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 57(2s), s278-s291. (2023). Available from: [Link]

-

Al-Omair, M. A., et al. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Molecules, 27(6), 1985. (2022). Available from: [Link]

-

Saturnino, C., et al. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(4), 2615–2627. (2010). Available from: [Link]

-

Iqbal, N., et al. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 14(11), 1097. (2021). Available from: [Link]

-

Polyfluorinated Groups in Medicinal Chemistry. ResearchGate. (n.d.). Available from: [Link]

-

Saturnino, C., et al. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(4), 2615–2627. (2010). Available from: [Link]

-

Gautam, M., et al. Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). Molecules, 28(19), 6841. (2023). Available from: [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Science, 317(5846), 1881-1886. Available from: [Link]

-

Atrushi, D. S., et al. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2), 59-66. (2023). Available from: [Link]

- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. Google Patents. (n.d.).

-

Prchalová, E., Štěpánek, O., Smrček, S., & Kotora, M. (2014). Medicinal applications of perfluoroalkylated chain-containing compounds. Future medicinal chemistry, 6(10), 1201–1229. Available from: [Link]

-

Lahtinen, K., et al. In vivo and in vitro effects of flutamide and diethylstilbestrol on fetal testicular steroidogenesis in the rat. Toxicology and applied pharmacology, 214(2), 126–133. (2006). Available from: [Link]

Sources

- 1. PubChemLite - N-(1,1-diphenyl-2,2,2-trifluoroethyl)-acetamide (C16H14F3NO) [pubchemlite.lcsb.uni.lu]

- 2. galaxypub.co [galaxypub.co]

- 3. archivepp.com [archivepp.com]

- 4. mdpi.com [mdpi.com]

- 5. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethyl Group's Influence on Acetamide Stability: A Mechanistic and Practical Guide

Abstract: The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry and materials science, prized for its ability to modulate a molecule's physicochemical properties.[1][2][3][4] This guide provides an in-depth examination of the profound electronic effects the CF3 group exerts on the stability and reactivity of the acetamide functional group. We will dissect the fundamental principles of inductive effects and resonance, explore the consequences for amide bond geometry and hydrolytic stability, and provide field-proven experimental and computational protocols for researchers. This document is intended for scientists in drug development and chemical research, offering a blend of mechanistic theory and practical, actionable insights.

Introduction: The Trifluoromethyl Group in Modern Chemistry

The strategic incorporation of fluorine into bioactive molecules has become a dominant theme in drug discovery.[1] Among fluorinated motifs, the trifluoromethyl (CF3) group is particularly prominent due to its unique combination of steric and electronic properties.[1][2] It is often employed to enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity, thereby optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2][5]

While sometimes considered a simple bioisostere for a methyl group, the CF3 group's electronic influence is far more dramatic and complex.[1] Its powerful electron-withdrawing nature fundamentally alters the electron distribution within a molecule, with significant consequences for adjacent functional groups.[1][6][7] This guide focuses specifically on the interaction between the CF3 group and the acetamide linkage—a common structural unit in pharmaceuticals—to provide a clear understanding of how this "super-halogen" effect governs stability and reactivity.

Fundamental Electronic Properties of the Trifluoromethyl Group

To understand the CF3 group's impact on acetamide stability, one must first appreciate its core electronic characteristics.

The Powerful Inductive Effect (-I Effect)

The defining feature of the CF3 group is its immense inductive electron-withdrawing ability (-I effect).[6][7] The high electronegativity of the three fluorine atoms creates strong C-F bond dipoles that pull electron density away from the central carbon atom. This effect is transmitted through the sigma bond framework to the rest of the molecule. When attached to an acetamide nitrogen (forming a trifluoroacetamide), this potent -I effect significantly reduces the electron density on the nitrogen atom. This electron depletion is the primary driver behind the altered properties of trifluoroacetamides compared to their non-fluorinated counterparts.

The Trifluoromethyl Group's Impact on the Amide Bond

The amide bond's stability is famously derived from the resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl π-system. The CF3 group directly interferes with this crucial stabilizing feature.

Destabilization of Amide Resonance

In a typical acetamide, the nitrogen lone pair contributes significantly to the C-N bond, giving it partial double-bond character. This resonance is what makes amides planar and relatively unreactive.

However, in a trifluoroacetamide, the strong inductive withdrawal by the CF3 group severely diminishes the nitrogen's ability to donate its lone pair.[8] The nitrogen atom, having had its electron density siphoned away, holds onto its remaining lone pair more tightly. The consequence is a significant reduction in resonance stabilization.

Spectroscopic Evidence:

-

Infrared (IR) Spectroscopy: The C=O stretching frequency (Amide I band) in IR spectroscopy is a sensitive probe of resonance. In standard acetamides, resonance lowers the C=O bond order, resulting in a lower stretching frequency (typically 1650-1680 cm⁻¹). In trifluoroacetamides, the reduced resonance leads to a C=O bond with more double-bond character, causing the Amide I band to shift to a higher frequency (often >1700 cm⁻¹).[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The barrier to rotation around the C-N amide bond can be measured by variable-temperature NMR. Due to reduced double-bond character, the rotational barrier in trifluoroacetamides is significantly lower than in standard acetamides. Furthermore, 19F NMR provides a direct method for characterizing these molecules.[10][11]

Increased Acidity of the Amide N-H Bond

A direct consequence of the CF3 group's -I effect is a dramatic increase in the acidity of the N-H proton. The electron withdrawal polarizes the N-H bond and stabilizes the resulting conjugate base (the amidate anion) after deprotonation.[12] This makes the trifluoroacetamide proton significantly more acidic (lower pKa) than a standard acetamide proton. This enhanced acidity is a key factor in its chemical reactivity and its utility as a substrate in certain reactions, such as Mitsunobu couplings.[12]

Consequences for Acetamide Reactivity and Stability

The electronic perturbations caused by the CF3 group have profound, practical consequences for the molecule's stability, particularly its susceptibility to hydrolysis.

Enhanced Susceptibility to Hydrolysis

Amide bonds are generally robust and resist hydrolysis under neutral conditions.[13] However, trifluoroacetamides are notoriously more susceptible to cleavage. The mechanism of base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate.

The CF3 group accelerates this process in two ways:

-

Increased Electrophilicity: The inductive effect makes the carbonyl carbon more electron-deficient (more electrophilic) and thus a more attractive target for nucleophilic attack by hydroxide.

-

Stabilization of the Intermediate: While the tetrahedral intermediate is negatively charged, the powerful electron-withdrawing CF3 group helps to stabilize this buildup of negative charge, lowering the activation energy for its formation.

The rate-limiting step for typical amide hydrolysis is the expulsion of the amide leaving group.[13] For trifluoroacetamides, the formation of the tetrahedral intermediate is significantly more favorable, leading to a much faster overall hydrolysis rate compared to non-fluorinated analogues.

Quantitative Data Summary:

| Property | Standard Acetamide (CH₃CONH₂) | Trifluoroacetamide (CF₃CONH₂) | Rationale for Change |

| Amide I IR Frequency | ~1670 cm⁻¹ | >1700 cm⁻¹ | Reduced resonance increases C=O double bond character. |

| C-N Rotational Barrier | High (~18 kcal/mol) | Lower | Reduced resonance decreases C-N double bond character. |

| N-H Acidity (pKa) | ~17 | ~9.5 | Inductive withdrawal stabilizes the conjugate base. |

| Relative Hydrolysis Rate | 1 (Baseline) | >> 1 (Significantly Faster) | Increased electrophilicity of carbonyl C and stabilization of tetrahedral intermediate. |

Experimental and Computational Protocols

To rigorously study these effects, researchers can employ a combination of synthetic, kinetic, spectroscopic, and computational methods.

Synthesis of N-Trifluoroacetyl Compounds

A common and reliable method for preparing trifluoroacetamides is the acylation of a primary or secondary amine with trifluoroacetic anhydride (TFAA) or another activated trifluoroacetyl source like N-(trifluoroacetyl)succinimide.[14][15]

Step-by-Step Protocol for Trifluoroacetylation:

-

Dissolution: Dissolve the starting amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) and cool the solution to 0 °C in an ice bath.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 eq), to the solution.

-

Acylation: Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by TLC or LC-MS.

-

Workup: Quench the reaction with water or saturated NaHCO₃ solution. Extract the product with an organic solvent, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or recrystallization.

Kinetic Analysis of Amide Hydrolysis

The rate of hydrolysis can be quantified using an HPLC-based assay.

Step-by-Step Protocol for Hydrolysis Assay:

-

Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the test compound (trifluoroacetamide) in a water-miscible organic solvent like acetonitrile or DMSO.

-

Reaction Buffer: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and bring it to a constant temperature (e.g., 37 °C) in a water bath.

-

Initiation: Initiate the reaction by diluting an aliquot of the stock solution into the pre-warmed buffer to a final concentration of 50-100 µM.

-

Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the hydrolysis reaction by mixing the aliquot with an equal volume of a solution containing an internal standard and an acid (e.g., 0.2% formic acid in acetonitrile) to stop the reaction.

-

Analysis: Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of the parent compound peak area relative to the internal standard over time.

-

Data Processing: Plot the natural logarithm of the parent compound concentration versus time. The slope of the resulting line will be the negative of the first-order rate constant (-k). The half-life (t₁/₂) can be calculated as 0.693/k.

Computational Chemistry Workflows

Density Functional Theory (DFT) calculations are invaluable for corroborating experimental findings.

Workflow for DFT Analysis:

-

Structure Optimization: Build the 3D structures of both acetamide and trifluoroacetamide. Perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[16]

-

Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true energy minima and to obtain thermodynamic data and predicted IR spectra.

-

NBO Analysis: Conduct Natural Bond Orbital (NBO) analysis to quantify the resonance stabilization energy and atomic charges, providing a theoretical basis for the inductive effects.

-

Rotational Barrier: Scan the potential energy surface by rotating the C-N bond to calculate the energy barrier to rotation.

Case Studies and Applications in Drug Development

The unique properties of the trifluoroacetamide group are strategically exploited in drug design.

-

Metabolic Switching: In drug candidates, a metabolically labile acetyl group can be replaced with a trifluoroacetyl group. While this often decreases hydrolytic stability, it can block specific enzymatic pathways, such as those mediated by Cytochrome P450 enzymes, effectively redirecting metabolism and potentially increasing the drug's half-life.[5]

-

Pro-drugs: The inherent instability of the trifluoroacetamide can be harnessed in pro-drug design. A drug can be masked with a trifluoroacetyl group to improve properties like membrane permeability, which is then readily cleaved in vivo to release the active pharmaceutical ingredient.

-

Peptide Modification: The increased acidity of the N-H bond allows for selective chemical modifications at the N-terminus of peptides that would not be possible with a standard acetamide.[12]

Conclusion and Future Outlook

The electronic effects of the trifluoromethyl group on acetamide stability are potent and predictable. The powerful inductive electron withdrawal fundamentally weakens the critical resonance stabilization of the amide bond, leading to a cascade of consequences: altered geometry, increased N-H acidity, and a dramatic acceleration of hydrolytic cleavage. For researchers and drug development professionals, a deep understanding of these principles is not merely academic; it is essential for the rational design of molecules with tailored stability, reactivity, and biological function. As synthetic methods for fluorination continue to advance, the strategic use of the trifluoroacetamide motif will undoubtedly expand, enabling the creation of next-generation therapeutics and advanced materials.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information.[Link]

-

Proposed strategy for the synthesis of N‐trifluoroacetyl amides. ResearchGate.[Link]

-

Design and biological activity of trifluoromethyl containing drugs. Wechem.[Link]

-

A Convenient Trifluoroacetylation Reagent: N-(Trifluoroacetyl)succinimide. Thieme.[Link]

-

Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. National Center for Biotechnology Information.[Link]

-

Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. ACS Publications.[Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.[Link]

-

Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Royal Society of Chemistry.[Link]

-

Superelectrophiles and the effects of trifluoromethyl substituents. National Center for Biotechnology Information.[Link]

-

Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace.[Link]

-

Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. National Center for Biotechnology Information.[Link]

- Use of trifluoroacetamide for n-terminal protection.

-

Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3. ACS Publications.[Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Comparative effects of trifluoromethyl- and methyl-group substitutions in proline - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C8NJ02631A [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]

- 13. Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A Convenient Trifluoroacetylation Reagent: N-(Trifluoroacetyl)succinimide [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

Literature review of 1,1-diphenyl-2,2,2-trifluoroethyl amine derivatives

The following technical guide details the synthesis, physicochemical properties, and medicinal chemistry applications of 1,1-diphenyl-2,2,2-trifluoroethylamine and its derivatives. This guide is structured for researchers and drug development professionals, focusing on actionable synthetic protocols and structure-activity relationship (SAR) insights.

Core Scaffold Analysis & Synthetic Methodologies

Executive Summary

The 1,1-diphenyl-2,2,2-trifluoroethyl amine moiety represents a specialized "privileged scaffold" in medicinal chemistry. It serves as a bioisostere for the trityl (triphenylmethyl) amine group, where one phenyl ring is replaced by a trifluoromethyl (

-

Metabolic Stability: The

group blocks the benzylic position from oxidative metabolism (Cytochrome P450 hydroxylation), significantly extending the half-life ( -

pKa Modulation: The strong electron-withdrawing nature of the

group lowers the -

Lipophilicity: The

group increases lipophilicity (LogP), facilitating hydrophobic interactions within receptor binding pockets (e.g., CETP, CB1/CB2 receptors).

Physicochemical Profile

Understanding the electronic and steric environment of this scaffold is prerequisite to synthetic planning.

| Property | Standard Trityl Amine ( | 1,1-Diphenyl-2,2,2-trifluoroethylamine | Impact on Drug Design |

| Hybridization | Maintains 3D geometry; | ||

| Basicity ( | ~9.5 - 10.5 | ~5.8 - 6.5 | Reduced basicity prevents lysosomal trapping; improves oral bioavailability. |

| Metabolic Liability | High (Benzylic oxidation) | Low | |

| C-N Bond Stability | Labile (Acid sensitive) | Stable | The |

Synthetic Strategies

The synthesis of 1,1-diphenyl-2,2,2-trifluoroethylamine requires overcoming the electronic deactivation of the carbonyl precursor by the

Method A: Nucleophilic Addition to Trifluoromethyl Ketimines (Recommended)

This method is preferred for its modularity, allowing the introduction of substituted phenyl rings to create chiral variants.

Mechanism:

-

Condensation of trifluoroacetophenone with an amine source (or chiral auxiliary like Ellman’s sulfinamide) to form the ketimine.

-

Nucleophilic attack by phenylmagnesium bromide (Grignard).

-

Deprotection to yield the free amine.

Caption: Modular synthesis via ketimine intermediate allows for high-yield construction of the gem-diphenyl core.

Method B: Modified Ritter Reaction

Direct conversion of the tertiary alcohol is challenging due to the destabilizing effect of

Pathway:

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,1-Diphenyl-2,2,2-trifluoroethylamine (Imine Route)

Objective: Synthesis of the core scaffold using a Titanium(IV) mediated imine formation followed by Grignard addition.

Reagents:

-

Trifluoroacetophenone (1.0 eq)

-

Titanium(IV) chloride (

) (0.6 eq) -

Ammonia (gas) or Hexamethyldisilazane (HMDS) (1.2 eq)

-

Phenylmagnesium bromide (3.0 M in ether) (1.5 eq)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

-

Imine Formation:

-

To a flame-dried flask under

, add trifluoroacetophenone (10 mmol) and anhydrous DCM (20 mL). -

Cool to 0°C. Dropwise add

(6 mmol) followed by HMDS (12 mmol). -

Stir at reflux for 12 hours. The solution will turn yellow/orange.

-

Note:

acts as a Lewis acid scavenger for water and activates the carbonyl. -

Filter the mixture through a Celite pad to remove titanium salts. Concentrate the filtrate to obtain the crude N-trimethylsilyl imine or free imine (depending on workup).

-

-

Grignard Addition:

-

Dissolve the crude imine in anhydrous THF (30 mL) and cool to -78°C.

-

Slowly add Phenylmagnesium bromide (15 mmol) via syringe pump over 30 minutes.

-

Allow the reaction to warm to room temperature (RT) and stir for 4 hours.

-

Quench: Carefully pour the mixture into saturated

solution at 0°C. -

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

.

-

-

Purification:

-

Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

-

Expected Yield: 75-85%.

-

Characterization:

NMR will show the aromatic protons (10H) and a broad singlet for

-

Medicinal Chemistry Applications & SAR

Case Study: CETP Inhibitors

The 1,1-diphenyl-2,2,2-trifluoroethyl moiety is a structural analog to the core found in Anacetrapib (Merck). While Anacetrapib utilizes a chiral 1-(3,5-bis(trifluoromethyl)phenyl)-1-(4-isopropylphenyl) core, the fundamental logic remains:

-

Hydrophobic Bulk: The two phenyl rings fill the large hydrophobic pocket of the Cholesteryl Ester Transfer Protein (CETP).

-

Fluorine Effect: The

group prevents metabolic degradation of the methine/quaternary carbon, a common failure point in early non-fluorinated analogs.

Signaling Pathway Modulation

The scaffold is also relevant in the design of Cannabinoid Receptor 1 (CB1) antagonists and Glycine Transporter 1 (GlyT1) inhibitors.

Caption: Structural features of the scaffold directly translate to pharmacokinetic advantages.

References

-

Synthesis of Chiral

-Trifluoromethylamines :- Title: Synthesis of Chiral -Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block".

- Source: PubMed / NIH (2016).

-

URL: [Link]

-

Applications of Fluorine in Medicinal Chemistry

- Title: Applications of Fluorine in Medicinal Chemistry.

- Source: Journal of Medicinal Chemistry (2015).

-

URL: [Link]

-

Nucleophilic Addition to Imines

- Title: Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents.

- Source: Nature Communic

-

URL: [Link]

-

Sulfinyl Imines in Synthesis

- Title: N-Sulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles.

- Source: Beilstein Journal of Organic Chemistry.

-

URL: [Link]

Methodological & Application

Application Notes and Protocols for the Acetylation of 1,1-Diphenyl-2,2,2-trifluoroethylamine

Introduction

The acetylation of primary amines is a fundamental transformation in organic synthesis, crucial for the introduction of an acetyl group that can serve as a protective group or modulate the biological activity of the parent molecule. This guide provides a detailed examination of the reagents and protocols for the acetylation of 1,1-diphenyl-2,2,2-trifluoroethylamine, a sterically hindered primary amine. The presence of two bulky phenyl groups and an electron-withdrawing trifluoromethyl group at the α-position presents unique challenges to this transformation, necessitating careful selection of reagents and reaction conditions to achieve efficient conversion to the target amide, N-(1,1-diphenyl-2,2,2-trifluoroethyl)acetamide.

This document is intended for researchers, scientists, and drug development professionals. It offers a comparative analysis of common acetylating agents, detailed step-by-step protocols, and insights into the underlying reaction mechanisms and safety considerations.

Comparative Analysis of Acetylating Reagents

The choice of acetylating agent is paramount for the successful N-acetylation of a sterically encumbered and potentially less nucleophilic amine like 1,1-diphenyl-2,2,2-trifluoroethylamine. The two most common and effective reagents for this purpose are acetyl chloride and acetic anhydride.

| Reagent | Structure | Reactivity | Byproduct | Handling Considerations |

| Acetyl Chloride | CH₃COCl | Highly reactive, often leading to faster reaction times. | Hydrogen Chloride (HCl) | Highly corrosive, moisture-sensitive, and a lachrymator. Requires a stoichiometric amount of base to neutralize the HCl byproduct. |

| Acetic Anhydride | (CH₃CO)₂O | Less reactive than acetyl chloride, may require heating or a catalyst for hindered amines. | Acetic Acid (CH₃COOH) | Corrosive and a lachrymator, but generally less hazardous than acetyl chloride. The weaker acid byproduct is easier to handle and remove. |

For a sterically hindered substrate such as 1,1-diphenyl-2,2,2-trifluoroethylamine, the higher reactivity of acetyl chloride might be advantageous to overcome the steric hindrance. However, the vigorous reaction and the generation of corrosive HCl gas require careful control. Acetic anhydride , while less reactive, can often be driven to completion with heating and the use of a suitable catalyst, offering a potentially more controlled reaction.[1]

The Role of a Base in Acetylation

The acetylation of amines with acetyl chloride or acetic anhydride generates an acidic byproduct (HCl or acetic acid, respectively). A base is typically added to the reaction mixture for two primary reasons:

-

To Neutralize the Acidic Byproduct: The amine starting material is itself basic and will react with the acid byproduct to form an ammonium salt. This salt is unreactive towards the acetylating agent, thus quenching the reaction. An auxiliary base, such as pyridine or triethylamine, is added to neutralize the acid, allowing the primary amine to remain as a free nucleophile.[2]

-

To Catalyze the Reaction: In some cases, the base can also act as a nucleophilic catalyst. For instance, pyridine can react with the acetylating agent to form a highly reactive N-acetylpyridinium intermediate, which is then more readily attacked by the amine. 4-(Dimethylamino)pyridine (DMAP) is an even more effective catalyst for sterically hindered substrates.[3]

Experimental Protocols

Safety Precautions: 1,1-Diphenyl-2,2,2-trifluoroethylamine and its salts are irritants.[4][5] Acetyl chloride and acetic anhydride are corrosive and lachrymators. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Acetylation using Acetyl Chloride and Triethylamine

This protocol utilizes the high reactivity of acetyl chloride, which is often suitable for hindered amines. Triethylamine is used as a readily available and effective base.

Materials:

-

1,1-Diphenyl-2,2,2-trifluoroethylamine

-

Acetyl Chloride

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Septa and nitrogen inlet

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (optional)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1,1-diphenyl-2,2,2-trifluoroethylamine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of amine).

-

Addition of Base: Add triethylamine (1.2 eq) to the stirred solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Acetyl Chloride: Add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture via an addition funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by silica gel column chromatography if necessary.[6]

-

Rationale for Procedural Steps:

-

Anhydrous Conditions: Acetyl chloride reacts violently with water, so anhydrous conditions are crucial to prevent decomposition of the reagent.

-

Inert Atmosphere: A nitrogen atmosphere prevents the reaction of reagents with atmospheric moisture.

-

Cooling: The reaction is often exothermic, and initial cooling helps to control the reaction rate and prevent side reactions.

-

Dropwise Addition: Slow addition of the highly reactive acetyl chloride prevents a rapid temperature increase and ensures a controlled reaction.

-

Aqueous Work-up: The series of washes effectively removes the triethylamine hydrochloride salt, unreacted triethylamine, and any remaining acidic or basic impurities.

Protocol 2: Acetylation using Acetic Anhydride and Pyridine

This protocol uses the less reactive acetic anhydride, with pyridine acting as both a base and a catalyst. This method may require heating to drive the reaction to completion, especially with a hindered amine.

Materials:

-

1,1-Diphenyl-2,2,2-trifluoroethylamine

-

Acetic Anhydride

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM) or Toluene

-

1 M Copper (II) Sulfate (CuSO₄) solution (optional, for pyridine removal)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar and reflux condenser

-

Septa and nitrogen inlet

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1,1-diphenyl-2,2,2-trifluoroethylamine (1.0 eq) in anhydrous pyridine (which can act as both solvent and base) or in a suitable anhydrous solvent like DCM or toluene with the addition of pyridine (2.0 eq).[7]

-

Addition of Acetic Anhydride: Add acetic anhydride (1.5 eq) dropwise to the stirred solution at room temperature.[7]

-

Heating: Heat the reaction mixture to reflux (or a suitable temperature, e.g., 50-70 °C) and monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If pyridine is used as the solvent, it can be removed by co-evaporation with toluene under reduced pressure.[8]

-

Dilute the residue with a suitable organic solvent like ethyl acetate or DCM.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine. To effectively remove traces of pyridine, washing with a 1 M CuSO₄ solution can be employed; the copper ions form a complex with pyridine, which is soluble in the aqueous layer.[9]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase in vacuo.

-

Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

-

Rationale for Procedural Steps:

-

Excess Acetic Anhydride: A slight excess of acetic anhydride is used to ensure complete conversion of the amine.

-

Heating: The lower reactivity of acetic anhydride often necessitates heating to overcome the activation energy, particularly with sterically hindered amines.[8]

-

Pyridine as Catalyst and Base: Pyridine neutralizes the acetic acid byproduct and can also act as a nucleophilic catalyst to enhance the reaction rate.[8]

-

Copper Sulfate Wash: This is a specific work-up step to efficiently remove pyridine, which can sometimes be difficult to remove completely with simple acid washes.[9]

Visualization of Reaction and Workflow

General Reaction Mechanism

The acetylation of a primary amine with an acetylating agent (acetyl chloride or acetic anhydride) proceeds through a nucleophilic acyl substitution mechanism.

Caption: A typical workflow for the synthesis and purification of the target amide.

Characterization of N-(1,1-diphenyl-2,2,2-trifluoroethyl)acetamide

As of the date of this document, specific experimental characterization data for N-(1,1-diphenyl-2,2,2-trifluoroethyl)acetamide has not been reported in the peer-reviewed literature. The following are predicted and typical spectroscopic data based on the structure and data from analogous compounds.

-

¹H NMR:

-

A singlet for the acetyl methyl protons (CH₃) is expected around δ 2.0 ppm.

-

A broad singlet for the amide proton (N-H) would likely appear between δ 6.0-8.0 ppm.

-

Multiplets for the aromatic protons of the two phenyl groups would be observed in the range of δ 7.2-7.5 ppm.

-

-

¹³C NMR:

-

The acetyl methyl carbon (CH₃) should appear around δ 23 ppm.

-

The quaternary carbon attached to the nitrogen and trifluoromethyl group would be visible.

-

The carbonyl carbon (C=O) of the amide is expected in the region of δ 168-172 ppm.

-

Signals for the aromatic carbons would be present in the δ 125-145 ppm range.

-

-

IR Spectroscopy:

-

A characteristic N-H stretching vibration should be observed around 3300 cm⁻¹.

-

A strong C=O (amide I band) stretching vibration is expected near 1660 cm⁻¹.

-

C-F stretching vibrations will be present in the fingerprint region.

-

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₆H₁₄F₃NO, MW: 293.28 g/mol ) should be observable.

Conclusion

The acetylation of the sterically hindered 1,1-diphenyl-2,2,2-trifluoroethylamine can be effectively achieved using standard acetylating agents such as acetyl chloride or acetic anhydride in the presence of a suitable base. The choice between the two reagents will depend on the desired reactivity and control over the reaction conditions. The protocols provided herein are based on well-established procedures for the acetylation of challenging amine substrates and offer a solid foundation for the successful synthesis of N-(1,1-diphenyl-2,2,2-trifluoroethyl)acetamide. Due to the lack of published characterization data, it is imperative for the researcher to thoroughly characterize the final product to confirm its identity and purity.

References

-

GlycoPOD. O-Acetylation using acetic anhydride in pyridine. [Link]

-

ResearchGate. How can I get acetylation with acetic anhydride and prydine?. [Link]

-

Basu, K., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613. [Link]

-

ResearchGate. ChemInform Abstract: Efficient Acetylation of Primary Amines and Amino Acids in Environmentally Benign Brine Solution Using Acetyl Chloride. [Link]

-

ResearchGate. What is the best work-up for acetic anhydride/pyradine acetylation?. [Link]

-

Frontiers in Chemistry. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]

-